molecular formula C5H11N B14713079 Propionaldehyde ethylimine CAS No. 18328-91-1

Propionaldehyde ethylimine

Cat. No.: B14713079
CAS No.: 18328-91-1
M. Wt: 85.15 g/mol
InChI Key: ZVYCPFCNAXPUFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propionaldehyde ethylimine is an organic compound with the molecular formula C₅H₁₁N and a molecular weight of 85.1475 g/mol . It is also known by its IUPAC name, ethyl propylidene amine . This compound is characterized by the presence of an imine group (C=N) and is commonly used in various chemical reactions and industrial applications.

Preparation Methods

Propionaldehyde ethylimine can be synthesized through several methods. One common synthetic route involves the reaction of propionaldehyde with ethylamine under acidic conditions to form the imine derivative . The reaction typically proceeds as follows:

    Nucleophilic Addition: Ethylamine attacks the carbonyl carbon of propionaldehyde, forming a tetrahedral intermediate.

    Dehydration: The intermediate loses a molecule of water, resulting in the formation of this compound.

Industrial production methods often involve the use of continuous flow reactors to optimize reaction conditions and yield .

Mechanism of Action

The mechanism of action of propionaldehyde ethylimine involves the formation of imine bonds with target molecules. The imine group (C=N) can undergo nucleophilic attack, leading to the formation of various derivatives . This reactivity makes it a valuable intermediate in organic synthesis and biochemical studies.

Comparison with Similar Compounds

Propionaldehyde ethylimine can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific reactivity and applications.

Properties

CAS No.

18328-91-1

Molecular Formula

C5H11N

Molecular Weight

85.15 g/mol

IUPAC Name

N-ethylpropan-1-imine

InChI

InChI=1S/C5H11N/c1-3-5-6-4-2/h5H,3-4H2,1-2H3

InChI Key

ZVYCPFCNAXPUFP-UHFFFAOYSA-N

Canonical SMILES

CCC=NCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.